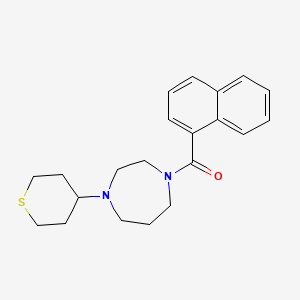

![molecular formula C14H17NOS B6428567 5-(2,4-dimethylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034608-84-7](/img/structure/B6428567.png)

5-(2,4-dimethylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bicyclo[2.2.1]heptane is a type of organic compound with a unique structure. It’s a bicyclic compound, meaning it contains two rings. The [2.2.1] in its name refers to the number of atoms in each section of its fused ring structure .

Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptane derivatives often involves complex chemical reactions. For instance, an asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates has been realized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . High-pressure synthesis and the properties of Diels–Alder adducts of some N-acylated pyrroles have also been described .Molecular Structure Analysis

The molecular structure of bicyclo[2.2.1]heptane derivatives can be complex and varied. Computational studies have been conducted to understand the structure and properties of these compounds .Chemical Reactions Analysis

The chemical reactions involved in the formation of bicyclo[2.2.1]heptane derivatives can be quite complex. For example, an organocatalytic formal [4 + 2] cycloaddition reaction has been used to create a wide range of bicyclo[2.2.1]heptane-1-carboxylates .Physical And Chemical Properties Analysis

The physical and chemical properties of bicyclo[2.2.1]heptane derivatives can vary widely depending on their specific structures. For example, norbornane, also known as bicyclo[2.2.1]heptane, is a crystalline compound with a melting point of 88 °C .Aplicaciones Científicas De Investigación

5-(2,4-dimethylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane has a variety of scientific research applications. It has been used as a synthetic intermediate for the production of pharmaceuticals and as a starting material for the synthesis of other compounds. It has also been used as a model compound for studying the mechanism of action of other compounds. Additionally, it has been used in the synthesis of polymers, as well as in the synthesis of nanomaterials.

Mecanismo De Acción

The mechanism of action of 5-(2,4-dimethylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane is not yet fully understood. However, it is believed that it may act as an agonist of the PPARγ receptor, a nuclear receptor involved in the regulation of glucose and lipid metabolism. Additionally, it has been suggested that it may act as an inhibitor of the cytochrome P450 enzyme, which is involved in the metabolism of drugs and other xenobiotics.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are largely unknown. However, it has been suggested that it may have an effect on glucose and lipid metabolism, as well as on the metabolism of drugs and other xenobiotics. Additionally, it has been suggested that it may have anti-inflammatory and anti-oxidant effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 5-(2,4-dimethylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane in laboratory experiments has several advantages. It is relatively easy to synthesize, and its structure and properties are well-characterized. Additionally, it is relatively inexpensive and widely available. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on biochemical and physiological processes are not yet well-understood.

Direcciones Futuras

Future research on 5-(2,4-dimethylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane should focus on further elucidating its mechanism of action, as well as its effects on biochemical and physiological processes. Additionally, research should focus on its potential applications in the synthesis of pharmaceuticals and other compounds, as well as its potential applications in the synthesis of polymers and nanomaterials. Furthermore, research should focus on its potential as an inhibitor of cytochrome P450 enzymes and its potential as an agonist of PPARγ receptors. Finally, research should also focus on its potential toxicity and its potential interactions with other compounds.

Métodos De Síntesis

5-(2,4-dimethylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane can be synthesized using a variety of methods. One method involves the reaction of 2,4-dimethylbenzaldehyde with thiourea in an aqueous solution of sodium hydroxide. The reaction proceeds through a condensation reaction, resulting in the formation of a thiazolidinone intermediate. This intermediate is then subjected to a nucleophilic ring closure reaction, resulting in the formation of the desired product, this compound.

Safety and Hazards

Propiedades

IUPAC Name |

(2,4-dimethylphenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NOS/c1-9-3-4-13(10(2)5-9)14(16)15-7-12-6-11(15)8-17-12/h3-5,11-12H,6-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGUUEPBTQWESQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N2CC3CC2CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-1-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6428484.png)

![4-[(oxan-4-yl)methyl]morpholine](/img/structure/B6428503.png)

![1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(thiophen-3-yl)piperidine](/img/structure/B6428510.png)

![2-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6428522.png)

![2,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B6428530.png)

![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one](/img/structure/B6428547.png)

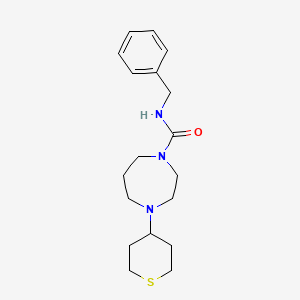

![ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B6428554.png)

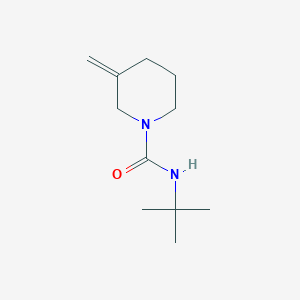

![5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428560.png)

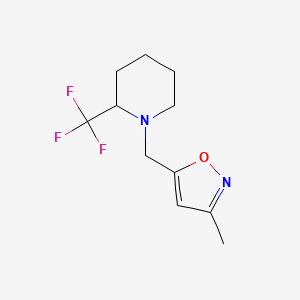

![N-[4-({2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptan-5-yl}sulfonyl)phenyl]acetamide](/img/structure/B6428585.png)